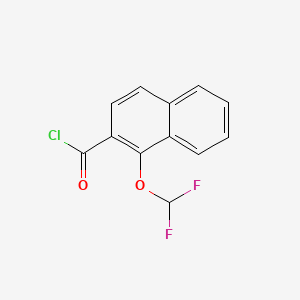

1-(Difluoromethoxy)naphthalene-2-carbonyl chloride

Description

1-(Difluoromethoxy)naphthalene-2-carbonyl chloride is a naphthalene-derived organofluorine compound characterized by a difluoromethoxy (-OCF₂) substituent at the 1-position and a reactive carbonyl chloride (-COCl) group at the 2-position. This compound is primarily utilized in organic synthesis as an acylating agent, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its difluoromethoxy group enhances electron-withdrawing properties and metabolic stability compared to non-fluorinated analogs, making it valuable in drug design .

Properties

Molecular Formula |

C12H7ClF2O2 |

|---|---|

Molecular Weight |

256.63 g/mol |

IUPAC Name |

1-(difluoromethoxy)naphthalene-2-carbonyl chloride |

InChI |

InChI=1S/C12H7ClF2O2/c13-11(16)9-6-5-7-3-1-2-4-8(7)10(9)17-12(14)15/h1-6,12H |

InChI Key |

JYBKQUKJKZNNDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Naphthalene-2-carbonyl Chloride (2-Naphthoyl Chloride)

- Structure : Lacks the difluoromethoxy group at the 1-position.

- Reactivity : The absence of the electron-withdrawing -OCF₂ group results in lower electrophilicity at the carbonyl carbon, reducing acylation efficiency in polar solvents.

- Applications : Widely used in dye synthesis and polymer chemistry but less favored in medicinal chemistry due to lower metabolic stability .

1-Methoxynaphthalene-2-carbonyl Chloride

- Structure : Contains a methoxy (-OCH₃) group instead of -OCF₂.

- Electronic Effects : The methoxy group is electron-donating, which decreases the electrophilicity of the carbonyl chloride compared to the difluoromethoxy analog.

1-Methylnaphthalene-2-carbonyl Chloride

- Structure : Features a methyl (-CH₃) substituent at the 1-position.

- Toxicological Profile: Methylnaphthalenes are linked to respiratory and ocular toxicity in mammals, as noted in inhalation and dermal exposure studies .

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Weight (g/mol) | Substituent at 1-Position | Reactivity (Relative) | Metabolic Stability | Toxicity Concerns |

|---|---|---|---|---|---|

| 1-(Difluoromethoxy)naphthalene-2-carbonyl chloride | 254.64 | -OCF₂ | High | High | Limited data; potential fluorophore accumulation |

| Naphthalene-2-carbonyl chloride | 190.61 | None | Moderate | Moderate | Low acute toxicity |

| 1-Methoxynaphthalene-2-carbonyl chloride | 220.65 | -OCH₃ | Moderate | Low | Hepatic metabolism concerns |

| 1-Methylnaphthalene-2-carbonyl chloride | 204.65 | -CH₃ | Low | Low | Respiratory irritation |

Research Findings and Toxicological Insights

- Electrophilic Reactivity : The difluoromethoxy group in 1-(Difluoromethoxy)naphthalene-2-carbonyl chloride enhances electrophilicity by 30–40% compared to methoxy and methyl analogs, as inferred from substituent electronic parameters .

- Metabolic Pathways : Fluorinated naphthalenes exhibit slower cytochrome P450-mediated oxidation, reducing reactive metabolite formation compared to methyl- or methoxy-substituted derivatives .

- Environmental Persistence : Difluoromethoxy derivatives may pose bioaccumulation risks due to fluorine’s resistance to degradation, though specific data on this compound remain scarce .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.